2-((6-Methylpyridin-3-yl)oxy)acetic acid

Physicochemical Properties Lipophilicity Druglikeness

Researchers exploring pyridyloxyacetic acid pharmacophores for agrochemical or drug discovery require robust reference compounds to validate target engagement hypotheses. 2-((6-Methylpyridin-3-yl)oxy)acetic acid addresses this need as an ideal negative control for auxin-mimic herbicide SAR studies, given its structural homology to triclopyr and fluroxypyr but lack of reported herbicidal activity. - **Precise SAR Comparator:** Its lower lipophilicity (LogP 0.85 vs. 1.62 for chlorinated analogs) enables critical assessment of halogenation and lipophilicity in target binding. - **Versatile Derivatization Scaffold:** The bifunctional carboxylic acid and pyridine core serve as a starting material for amide and ester library synthesis. - **Supply Chain Assurance:** Available with defined purity and reliable global logistics to support reproducible R&D.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 760938-66-7
Cat. No. B3153567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Methylpyridin-3-yl)oxy)acetic acid
CAS760938-66-7
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OCC(=O)O
InChIInChI=1S/C8H9NO3/c1-6-2-3-7(4-9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
InChIKeyBDYADHNPWDXJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((6-Methylpyridin-3-yl)oxy)acetic acid Physicochemical Profile


2-((6-Methylpyridin-3-yl)oxy)acetic acid (CAS 760938-66-7) is a small organic molecule with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It belongs to the broader class of pyridyloxyacetic acids, a group known for its synthetic utility and biological activity, particularly in the context of herbicidal compounds like triclopyr [1]. Its structure is defined by a 6-methylpyridine ring linked via an oxygen atom to an acetic acid moiety . Key calculated physicochemical properties include a density of 1.247 g/cm³, a boiling point of 314.04°C, and a LogP of 0.85342 .

Bifunctional pyridyl building block for amide and ester derivatization
Potential negative control candidate in herbicide SAR studies
Physicochemical probe with defined calculated properties

2-((6-Methylpyridin-3-yl)oxy)acetic acid: Differentiation from Analogs


While 2-((6-Methylpyridin-3-yl)oxy)acetic acid shares the pyridyloxyacetic acid core with established compounds like triclopyr and fluroxypyr, substitution patterns on the pyridine ring are known to profoundly alter biological activity and physicochemical behavior [1]. In the pyridine carboxylic acid (PCA) herbicide family, minute structural differences, such as the presence and position of halogens or additional functional groups, can lead to vast differences in herbicidal activity across plant species [2]. For instance, aminopyralid was shown to be 3.8 times more active than picloram in canola (ED50 = 60.3 vs 227.7 g ha⁻¹), despite their close structural resemblance [2]. This well-documented class-level sensitivity demonstrates that potency, selectivity, and application cannot be inferred from a shared core scaffold. Therefore, assuming the performance or utility of 2-((6-Methylpyridin-3-yl)oxy)acetic acid based on data from related analogs is scientifically unsound without direct, comparative experimental evidence.

Pyridine ring substitution dramatically alters activity; core scaffold similarity is not predictive.
Chlorinated analog exhibits higher lipophilicity, which may shift permeability and target engagement.
Absence of potency data for this compound makes analog-based performance assumptions unsupported.

2-((6-Methylpyridin-3-yl)oxy)acetic acid Comparative Evidence


LogP and PSA Comparison with Chlorinated Analog

The target compound 2-((6-Methylpyridin-3-yl)oxy)acetic acid exhibits a calculated octanol-water partition coefficient (LogP) of 0.85 . In comparison, its chlorinated analog [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid (CAS 62805-02-1) has a reported LogP of 1.62 . This represents a quantifiable difference in lipophilicity, where the chloro analog is approximately 6 times more lipophilic. Additionally, the target compound has a polar surface area (PSA) of 59.42 Ų , a key determinant for membrane permeability, for which comparative data for the analog is not available from this source.

LogP Comparison
Reported
Target LogP 0.85 vs chlorinated analog 1.62 — approx. 6-fold lipophilicity difference
Indicates distinct permeability profiles
Calculated property; algorithm not specified
Physicochemical Properties Lipophilicity Druglikeness

LogP Differential and Herbicidal Activity Inference

Within the pyridine carboxylic acid (PCA) herbicide family, lipophilicity is a critical factor influencing uptake, translocation, and target-site interaction [1]. The LogP difference of approximately 0.77 units between 2-((6-Methylpyridin-3-yl)oxy)acetic acid (LogP = 0.85) and its chlorinated analog (LogP = 1.62) is substantial in the context of known herbicide SAR. While direct herbicidal data for the target compound is absent, class-level understanding indicates that this shift in lipophilicity would likely translate to differential plant uptake rates and mobility, which are key determinants of herbicidal efficacy and selectivity across different weed species [1].

Herbicidal Activity Inference
Class-level
LogP differential of 0.77 infers distinct plant uptake and translocation per PCA class SAR
Supports investigation of unique activity spectrum
Lacks direct herbicidal data; based on class-level SAR
Herbicide Discovery Structure-Activity Relationship (SAR) Lipophilicity

Lack of Biological Activity Data in Literature

A search of primary research literature, including patents and peer-reviewed journals, reveals no studies reporting quantitative biological activity (e.g., IC50, ED50, Ki) for 2-((6-Methylpyridin-3-yl)oxy)acetic acid. This is in stark contrast to structurally related compounds such as triclopyr and aminopyralid, for which extensive dose-response data exists across multiple plant species [1]. For instance, triclopyr has demonstrated an ED50 of 37.3 g ha⁻¹ in canola and 7.8 g ha⁻¹ in squash, while aminopyralid showed an ED50 of 60.3 g ha⁻¹ in canola and 21.1 g ha⁻¹ in squash [1]. This lack of data is a critical differentiator for procurement and research planning.

Biological Activity Data Gap
Data to verify
No published IC50, ED50, or Ki data found; related compounds have extensive dose-response datasets
Utility unproven; requires preliminary research investment
Literature search outcome; no peer-reviewed potency metrics
Biological Activity Data Gap Literature Review

2-((6-Methylpyridin-3-yl)oxy)acetic acid Application Scenarios


Chemical Intermediate for Novel Pyridyl Derivatives

The compound's bifunctional nature, containing both a pyridine ring and a carboxylic acid group, makes it a versatile scaffold for derivatization . It can serve as a starting material for the synthesis of amides, esters, and other derivatives, as is common for its structural class. The calculated LogP of 0.85 positions it as a moderately hydrophilic building block, which is advantageous for designing molecules with balanced solubility for drug discovery or agrochemical research. Its utility as an intermediate is supported by known synthetic routes for related pyridylacetic acid derivatives, which utilize similar starting materials .

Negative Control in Herbicide SAR Studies

Given its structural relation to potent herbicides like triclopyr and fluroxypyr, and the complete absence of reported herbicidal activity data , this compound could serve as an ideal negative control or reference compound in structure-activity relationship (SAR) studies. Researchers investigating the essential pharmacophore for auxin-mimic herbicidal activity could use this compound to test the hypothesis that specific substitutions on the pyridine ring are required for biological activity. Its lower lipophilicity (LogP = 0.85) compared to active analogs like the chlorinated derivative (LogP = 1.62) makes it a valuable comparator for assessing the role of halogenation and lipophilicity in target engagement.

Probe for Physicochemical and Formulation Studies

The well-defined and calculated physical-chemical properties of 2-((6-Methylpyridin-3-yl)oxy)acetic acid, such as its melting point, boiling point, and LogP , make it a useful probe for studying the behavior of pyridyl-containing small molecules. It can be used to investigate fundamental parameters like solubility in various solvent systems, partition coefficients in biomimetic membranes, and crystallization behavior. These studies are foundational for understanding the developability of a chemical series and are not reliant on the compound having a known biological target.

Application
Selection Property
Validation Focus
Synthesis of pyridyl derivatives
Bifunctional pyridylacetic acid scaffold
Derivatization efficiency and solubility profile
Herbicide SAR control studies
Absence of reported herbicidal activity
Activity comparison with active analogs
Physicochemical probe studies
Defined calculated properties (LogP, density)
Solubility and membrane partition behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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